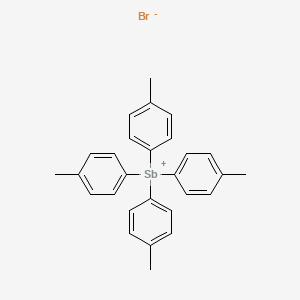
Tetrakis(4-methylphenyl)stibanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(4-methylphenyl)stibanium bromide is an organometallic compound featuring antimony as the central atom bonded to four 4-methylphenyl groups and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrakis(4-methylphenyl)stibanium bromide typically involves the reaction of antimony trichloride with 4-methylphenylmagnesium bromide (Grignard reagent) in an inert atmosphere. The reaction proceeds as follows:
- Dissolve antimony trichloride in anhydrous diethyl ether.
- Add 4-methylphenylmagnesium bromide dropwise to the solution while maintaining a low temperature (0-5°C).
- Stir the reaction mixture for several hours, allowing it to reach room temperature gradually.
- Quench the reaction with water and extract the organic layer.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature control, solvent choice, and purification techniques, to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the antimony center is oxidized to a higher oxidation state.
Substitution: The compound can participate in substitution reactions, where one or more 4-methylphenyl groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.
Substitution Reagents: Halogens, alkyl halides, or other electrophiles.
Major Products:
Oxidation Products: Higher oxidation state antimony compounds.
Substitution Products: Compounds with different ligands replacing the 4-methylphenyl groups.
Scientific Research Applications
Tetrakis(4-methylphenyl)stibanium bromide has several applications in scientific research:
Catalysis: It can be used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where antimony compounds have shown efficacy.
Mechanism of Action
The mechanism by which tetrakis(4-methylphenyl)stibanium bromide exerts its effects involves the interaction of the antimony center with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates various chemical reactions. The pathways involved may include coordination with nucleophiles, activation of substrates, and stabilization of reaction intermediates.
Comparison with Similar Compounds
- Tetrakis(4-methylphenyl)stibanium chloride
- Tetrakis(4-methylphenyl)stibanium iodide
- Tetrakis(4-methylphenyl)stibanium fluoride
Comparison: Tetrakis(4-methylphenyl)stibanium bromide is unique due to the presence of the bromide ion, which can influence its reactivity and stability compared to its chloride, iodide, and fluoride counterparts. The choice of halide can affect the compound’s solubility, electronic properties, and suitability for specific applications.
Properties
CAS No. |
61705-01-9 |
|---|---|
Molecular Formula |
C28H28BrSb |
Molecular Weight |
566.2 g/mol |
IUPAC Name |
tetrakis(4-methylphenyl)stibanium;bromide |
InChI |
InChI=1S/4C7H7.BrH.Sb/c4*1-7-5-3-2-4-6-7;;/h4*3-6H,1H3;1H;/q;;;;;+1/p-1 |
InChI Key |
FOEOAQXUDRNVPP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)[Sb+](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















